molecular formula C9H16O2 B8605668 1,3-Dioxepin, 2-(1,1-dimethylethyl)-4,7-dihydro- CAS No. 53586-63-3

1,3-Dioxepin, 2-(1,1-dimethylethyl)-4,7-dihydro-

Cat. No. B8605668
CAS RN: 53586-63-3
M. Wt: 156.22 g/mol
InChI Key: JSROIHUHSNGIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxepin, 2-(1,1-dimethylethyl)-4,7-dihydro- is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxepin, 2-(1,1-dimethylethyl)-4,7-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxepin, 2-(1,1-dimethylethyl)-4,7-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53586-63-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-tert-butyl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C9H16O2/c1-9(2,3)8-10-6-4-5-7-11-8/h4-5,8H,6-7H2,1-3H3

InChI Key

JSROIHUHSNGIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1OCC=CCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 430 g (5 moles) of 2,2-dimethylpropanal, 3 g of p-toluenesulfonic acid and 440 g (5 moles) of but-2-ene-1,4-diol in 1000 ml of toluene was refluxed, and the water of reaction formed was removed in the course of 3 hours (h). The mixture was then left to cool to room temperature, 10 ml of a 25% strength sodium hydroxide solution were added to the solution, the mixture was washed neutral with a little water and the toluene was distilled off under reduced pressure at from 50° to 60° C. The residue obtained was distilled under 0.1 mbar to give 702 g of 2-tert-butyl-4,7-dihydro-1,3-dioxepin of boiling point 80° C./32 mbar.
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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